Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-6-nitroquinoxalin-2(1H)-one

Computational Chemistry DFT Electronic Structure

3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6) is a quinoxalin-2-one derivative featuring a 3-methyl substituent and a 6-nitro group on the fused bicyclic heteroaromatic scaffold. With molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol, this compound is commercially available for research purposes from multiple vendors with purity specifications typically ranging from 95% to 98%.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 19801-10-6
Cat. No. B095228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitroquinoxalin-2(1H)-one
CAS19801-10-6
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C9H7N3O3/c1-5-9(13)11-7-3-2-6(12(14)15)4-8(7)10-5/h2-4H,1H3,(H,11,13)
InChIKeyZCIHDCPZGZHLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6): Chemical Identity and Core Characteristics for Research Procurement


3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6) is a quinoxalin-2-one derivative featuring a 3-methyl substituent and a 6-nitro group on the fused bicyclic heteroaromatic scaffold . With molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol, this compound is commercially available for research purposes from multiple vendors with purity specifications typically ranging from 95% to 98% . The quinoxalin-2-one core is a privileged scaffold in medicinal chemistry, and the specific 6-nitro substitution pattern has been implicated in modulating biological activities including antimicrobial effects and interactions with kinase targets [1].

Why Generic 3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6) Substitution Fails in Research and Development


While the quinoxalin-2-one scaffold is widely studied, substituting 3-methyl-6-nitroquinoxalin-2(1H)-one with seemingly close analogs such as unsubstituted quinoxalin-2-one (lacking both methyl and nitro groups), 6-nitroquinoxalin-2(1H)-one (lacking the 3-methyl group), or 3-methylquinoxalin-2(1H)-one (lacking the 6-nitro group) results in profoundly different electronic properties, reactivity profiles, and biological outcomes [1]. The 6-nitro group is a strong electron-withdrawing substituent that significantly alters the electron density distribution across the aromatic system, impacting both the compound's ability to participate in π-stacking interactions and its redox behavior, as demonstrated by comparative DFT studies of 6-substituted quinoxalin-2(1H)-ones [2]. Furthermore, the specific 3-methyl-6-nitro substitution pattern has been shown to confer distinct antimicrobial activity profiles relative to other substituted quinoxalines, underscoring that generic interchange within this chemical class is not scientifically valid [3]. The quantitative evidence presented below delineates the specific, measurable differentiations that justify precise compound selection.

Quantitative Differentiation Evidence for 3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6) Against Structural Analogs


Enhanced Electron-Deficient Character of 6-Nitroquinoxalin-2(1H)-one Core Relative to 6-Chloro and 6-Methyl Analogs

A 2025 DFT study directly compared quinoxalin-2(1H)-one derivatives with various 6-position substituents, including 6-nitro (the core of the target compound), 6-chloro, 6-methyl, and the unsubstituted parent [1]. The 6-nitro derivative exhibited a significantly lower HOMO energy (-6.82 eV) compared to 6-chloro (-6.31 eV), 6-methyl (-5.98 eV), and the unsubstituted quinoxalin-2(1H)-one (-6.15 eV), indicating enhanced electrophilicity and a greater tendency to act as an electron acceptor [1].

Computational Chemistry DFT Electronic Structure

Enhanced Electron-Deficient Character of 6-Nitroquinoxalin-2(1H)-one Core Relative to 6-Chloro and 6-Methyl Analogs

A 2025 DFT study directly compared quinoxalin-2(1H)-one derivatives with various 6-position substituents, including 6-nitro (the core of the target compound), 6-chloro, 6-methyl, and the unsubstituted parent [1]. The 6-nitro derivative exhibited a significantly lower HOMO energy (-6.82 eV) compared to 6-chloro (-6.31 eV), 6-methyl (-5.98 eV), and the unsubstituted quinoxalin-2(1H)-one (-6.15 eV), indicating enhanced electrophilicity and a greater tendency to act as an electron acceptor [1].

Computational Chemistry DFT Electronic Structure

Quantified Antifungal Activity of 2-Chloro-3-methyl-6-nitroquinoxaline: A Close Analog Benchmark

A 1981 study evaluating the antimicrobial activity of substituted quinoxalines identified 2-chloro-3-methyl-6-nitroquinoxaline—a direct analog of the target compound differing only by a chloro substituent at the 2-position—as the most active compound among the series tested [1]. This compound exhibited a Minimum Inhibitory Concentration (MIC) of 54 µmol/L against Trichophyton mentagrophytes and 223 µmol/L against Candida albicans [1]. This data provides a quantitative benchmark for the antimicrobial potential inherent to the 3-methyl-6-nitro substitution pattern on the quinoxaline core, even when the 2-position is modified [1].

Antimicrobial Antifungal MIC

Quantified Antifungal Activity of 2-Chloro-3-methyl-6-nitroquinoxaline: A Close Analog Benchmark

A 1981 study evaluating the antimicrobial activity of substituted quinoxalines identified 2-chloro-3-methyl-6-nitroquinoxaline—a direct analog of the target compound differing only by a chloro substituent at the 2-position—as the most active compound among the series tested [1]. This compound exhibited a Minimum Inhibitory Concentration (MIC) of 54 µmol/L against Trichophyton mentagrophytes and 223 µmol/L against Candida albicans [1]. This data provides a quantitative benchmark for the antimicrobial potential inherent to the 3-methyl-6-nitro substitution pattern on the quinoxaline core, even when the 2-position is modified [1].

Antimicrobial Antifungal MIC

VEGFR-2 Inhibitory Activity of 3-Methylquinoxalin-2(1H)-one Derivatives Demonstrates Scaffold Potential

A 2021 study designed and synthesized a series of 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors, evaluating their cytotoxic activity against MCF-7 and HepG2 cancer cell lines and their direct VEGFR-2 inhibitory effects [1]. The most promising compounds from this series exhibited IC50 values against VEGFR-2 in the range of 2.9–5.4 µM, compared to the reference compound sorafenib (IC50 = 3.07 nM) [1]. While the parent 3-methyl-6-nitroquinoxalin-2(1H)-one was not the primary focus, this study provides quantitative evidence that the 3-methylquinoxalin-2(1H)-one scaffold, when appropriately substituted, can engage the VEGFR-2 kinase domain [1].

Anticancer Kinase Inhibition VEGFR-2

Anxiolytic and Antidepressant-Like Effects of 6-Nitro-2(1H)-quinoxalinone (NQu) in a Rat Behavioral Model

A 2012 study investigated the behavioral effects of 6-nitro-2(1H)-quinoxalinone (NQu), an analog lacking the 3-methyl group, in Wistar rats [1]. Chronic administration of NQu at a dose of 30 mg/kg produced statistically significant anxiolytic-like effects in the Elevated Plus Maze (EPM) test, as evidenced by increased time spent in open arms (p<0.05), and antidepressant-like effects in the Forced Swim Test (FST), as shown by reduced immobility time (p<0.05) [1].

Neuroscience Behavioral Pharmacology Anxiolytic

Anxiolytic and Antidepressant-Like Effects of 6-Nitro-2(1H)-quinoxalinone (NQu) in a Rat Behavioral Model

A 2012 study investigated the behavioral effects of 6-nitro-2(1H)-quinoxalinone (NQu), an analog lacking the 3-methyl group, in Wistar rats [1]. Chronic administration of NQu at a dose of 30 mg/kg produced statistically significant anxiolytic-like effects in the Elevated Plus Maze (EPM) test, as evidenced by increased time spent in open arms (p<0.05), and antidepressant-like effects in the Forced Swim Test (FST), as shown by reduced immobility time (p<0.05) [1].

Neuroscience Behavioral Pharmacology Anxiolytic

Verified Purity and Analytical Characterization for Reproducible Research

Commercial suppliers provide 3-methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6) with documented purity levels and analytical support. For instance, Bidepharm offers the compound at 97% purity, with batch-specific QC data including NMR, HPLC, and GC available upon request . AKSci supplies the compound at a minimum purity specification of 95%, with Certificates of Analysis (COA) and Safety Data Sheets (SDS) accessible to qualified researchers .

Quality Control Analytical Chemistry Procurement

Optimal Research and Industrial Application Scenarios for 3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS 19801-10-6)


Medicinal Chemistry: Synthesis of VEGFR-2 Kinase Inhibitors

Researchers designing novel VEGFR-2 inhibitors for oncology applications can utilize 3-methyl-6-nitroquinoxalin-2(1H)-one as a core scaffold. As demonstrated by Yousef et al. (2021), 3-methylquinoxalin-2(1H)-one derivatives exhibit VEGFR-2 inhibitory activity with IC50 values in the low micromolar range, validating this heterocyclic system for kinase inhibitor development [1]. The nitro group at the 6-position serves as both an electron-withdrawing modulator of the aromatic system and a potential synthetic handle for further functionalization (e.g., reduction to an amine) [2].

Antimicrobial Agent Development: Optimization of Antifungal Leads

The 3-methyl-6-nitroquinoxaline scaffold is a validated starting point for developing novel antifungal agents. Metzner et al. (1981) identified 2-chloro-3-methyl-6-nitroquinoxaline as the most potent compound in their series, with MIC values of 54 µmol/L against T. mentagrophytes and 223 µmol/L against C. albicans [3]. This quantitative benchmark can guide structure-activity relationship (SAR) studies aimed at improving potency and selectivity, with the target compound serving as a key intermediate for generating diverse 2-substituted analogs [3].

Neuroscience Research: Investigation of CNS-Active Quinoxalinones

Given that the closely related analog 6-nitro-2(1H)-quinoxalinone (NQu) produced significant anxiolytic- and antidepressant-like effects in rodent behavioral models at a 30 mg/kg dose, the target compound represents a logical entry point for exploring structure-activity relationships (SAR) within this chemotype for CNS disorders [4]. The addition of the 3-methyl group provides a distinct electronic and steric profile compared to NQu, allowing researchers to probe the molecular determinants of the observed in vivo activity and potentially optimize pharmacokinetic properties [4].

Computational Chemistry and Molecular Modeling: Electronic Structure Benchmarking

The 6-nitroquinoxalin-2(1H)-one core, a direct component of the target compound, has been rigorously characterized by DFT calculations, providing quantitative data on HOMO/LUMO energies, dipole moments, and electrostatic potential surfaces [2]. This computational dataset enables researchers to benchmark their own modeling methods, perform comparative analyses of substituent effects on electronic properties, and rationally design new derivatives with tailored reactivity and binding characteristics [2].

Chemical Synthesis: Intermediate for Diverse Heterocyclic Libraries

The 2-oxo (or 2-hydroxy) functionality and the 6-nitro group provide orthogonal synthetic handles for further derivatization. The nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or diazotized, while the 2-oxo group can be converted to a thione, chloro, or hydrazinyl moiety, as demonstrated in the synthesis of antibacterial hydrazone derivatives [5]. This versatility makes the compound a valuable building block for generating structurally diverse compound libraries for high-throughput screening campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-6-nitroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.